

Ozagrel Hydrochloride for In Vivo Mouse Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ozagrel hydrochloride

Cat. No.: B001120

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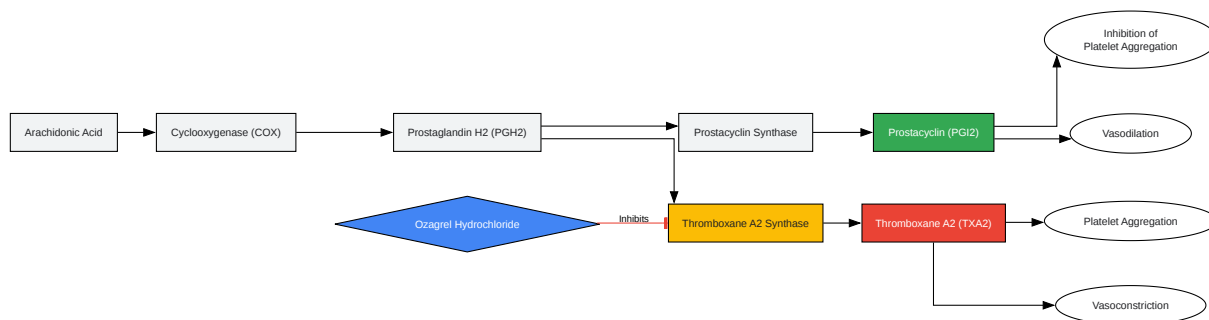
These application notes provide a comprehensive overview of the use of **ozagrel hydrochloride** in preclinical mouse models. This document includes detailed dosage information, experimental protocols for key disease models, and a summary of the compound's mechanism of action.

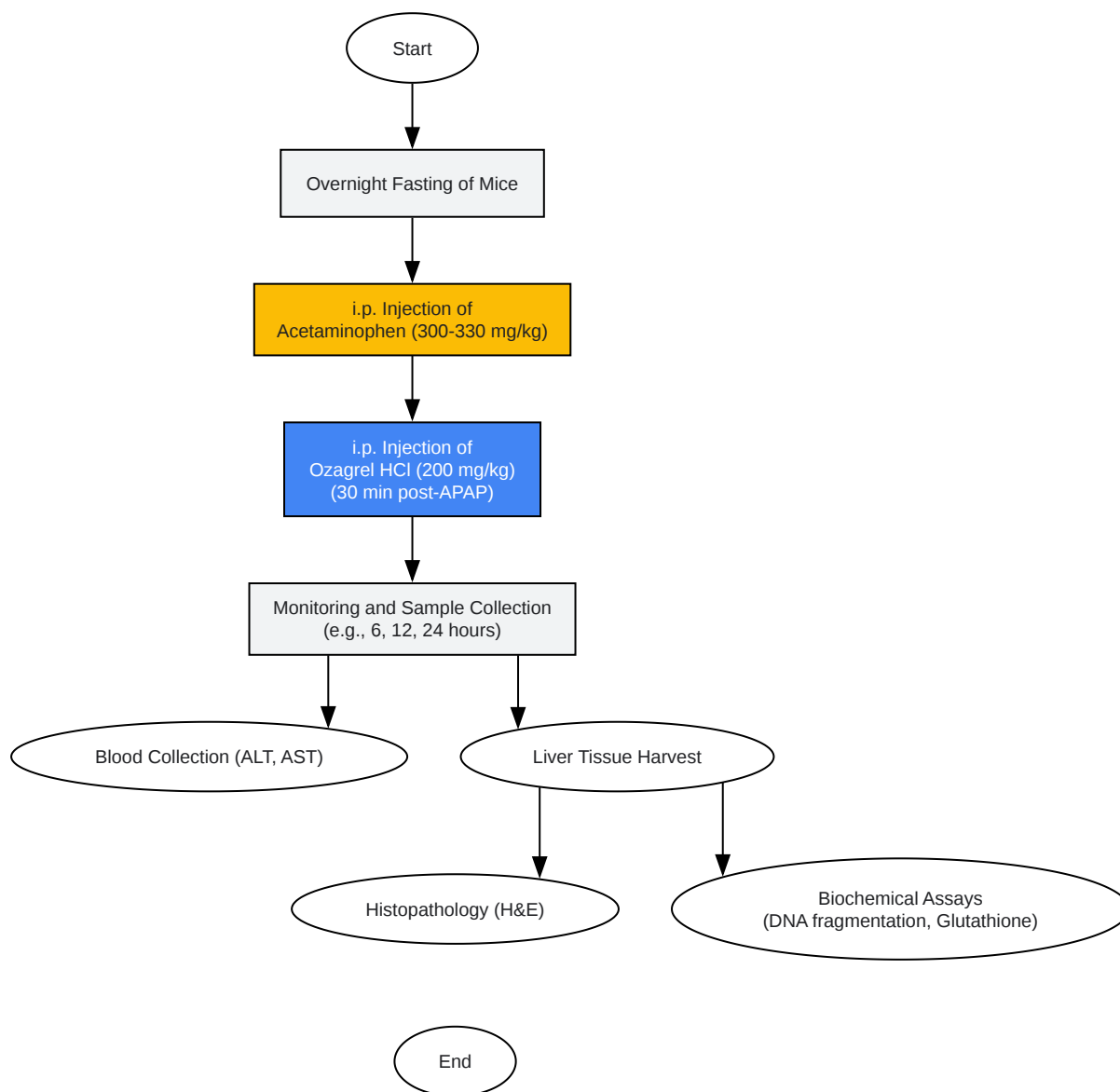
Introduction

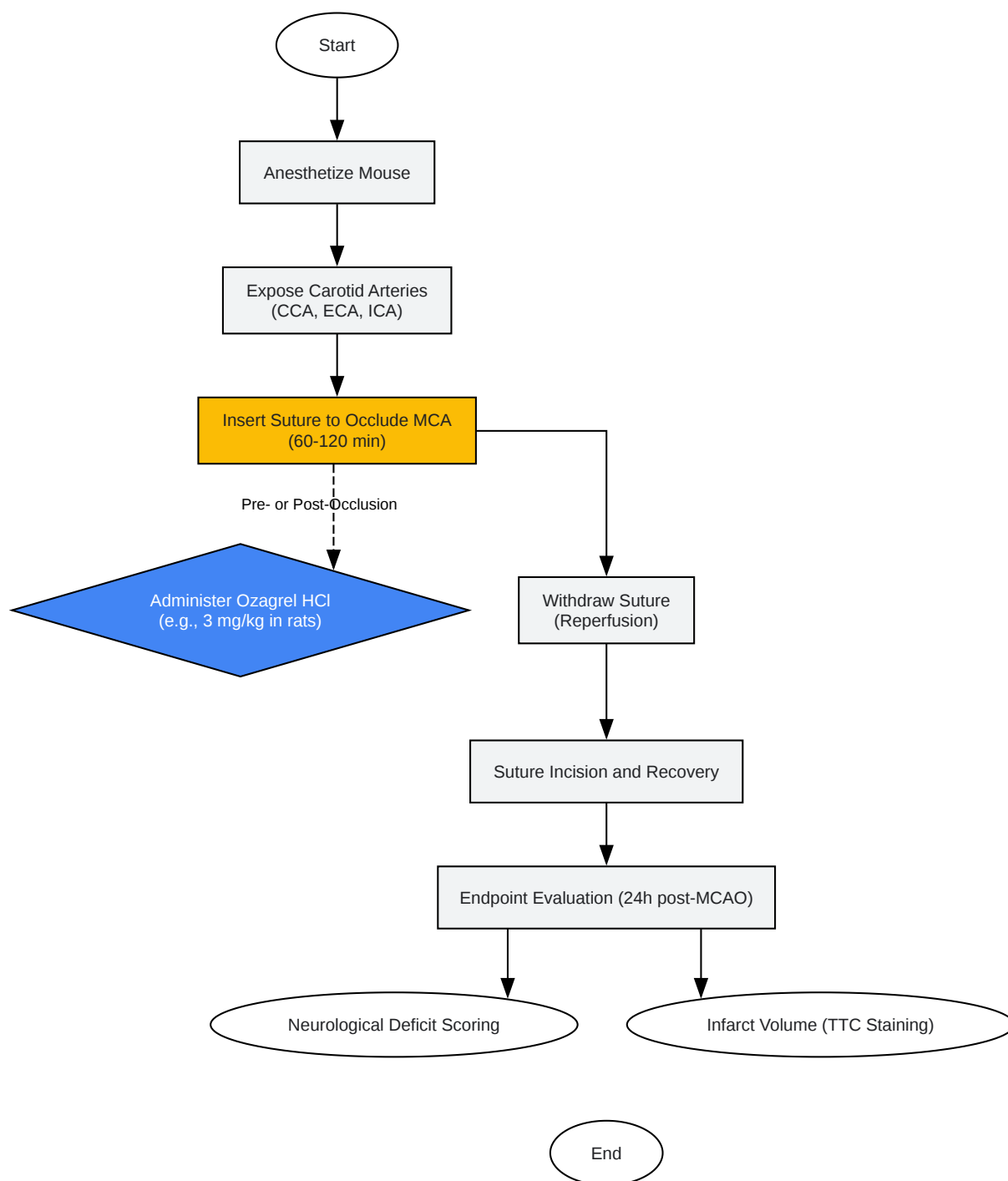
Ozagrel hydrochloride is a selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial for the synthesis of TXA2.^{[1][2][3]} By blocking TXA2 production, **ozagrel hydrochloride** effectively reduces platelet aggregation and vasoconstriction, making it a valuable tool for investigating diseases where these processes are pathogenic.^{[1][4]} This document outlines its application in various in vivo mouse models.

Mechanism of Action

Ozagrel hydrochloride's primary mechanism is the selective inhibition of thromboxane A2 synthase. This inhibition prevents the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.^{[1][3][4]} A secondary effect of this inhibition is the shunting of PGH2 towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.^{[1][2]} This dual action contributes to its therapeutic potential in thrombotic and ischemic conditions.







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